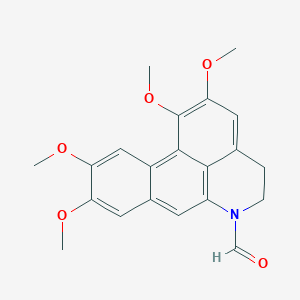

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H21NO5 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10-carbaldehyde |

InChI |

InChI=1S/C21H21NO5/c1-24-16-9-13-7-15-19-12(5-6-22(15)11-23)8-18(26-3)21(27-4)20(19)14(13)10-17(16)25-2/h7-11H,5-6H2,1-4H3 |

InChI-Schlüssel |

BZNWDTCCJWAIIP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC3=C4C(=CC(=C(C4=C2C=C1OC)OC)OC)CCN3C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Biological Activity of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a specialized member of the dehydroaporphine alkaloid class. While direct literature on this specific molecule is sparse, this document constructs a robust scientific narrative based on established synthetic methodologies for the aporphine core and the known biological profiles of structurally related compounds. We present a plausible multi-step synthetic pathway, including detailed protocols for key transformations such as core scaffold construction, dehydrogenation, and N-formylation. Furthermore, we delve into the anticipated biological activities, with a focus on cytotoxicity, drawing parallels from documented dehydroaporphine alkaloids. The structure-activity relationships conferred by the dehydro- core, the tetramethoxy substitution pattern, and the N-formyl group are critically examined. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel aporphine alkaloids for therapeutic applications.

Introduction: The Aporphinoid Framework in Drug Discovery

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids, with over 650 known members isolated from various plant families.[1] Their tetracyclic core has proven to be a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and potent effects on the central nervous system.[2][3][4]

A significant subclass of aporphines are the 6a,7-dehydroaporphines, characterized by a double bond between the C6a and C7 positions. This structural feature imparts a planar conformation to the molecule, which is a critical determinant of its biological activity.[2] Studies have shown that this planarity facilitates intercalation into DNA and inhibition of topoisomerase enzymes, contributing to potent cytotoxic effects.[2] The double bond at C6a-C7 has been identified as a key feature for enhancing this cytotoxicity when compared to their saturated aporphine counterparts.[2]

The subject of this guide, this compound, combines this potent dehydroaporphine core with two other key features: a dense oxygenation pattern (four methoxy groups) and an N-formyl group. Substitutions on the aporphine rings, such as methoxy groups, and modifications at the nitrogen atom are known to significantly modulate the pharmacological profile.[2] This guide will, therefore, explore the synthesis of this specific molecule and extrapolate its likely biological significance based on these structural motifs.

Proposed Synthesis of this compound

The total synthesis of this target molecule can be envisioned through a logical sequence involving the construction of the core aporphine skeleton, followed by key functional group manipulations. The general strategy involves:

-

Formation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) precursor.

-

Intramolecular cyclization to form the tetracyclic aporphine core.

-

Dehydrogenation to introduce the C6a-C7 double bond.

-

N-demethylation followed by N-formylation of the resulting secondary amine.

An alternative final step could involve direct N-formylation if a nor-aporphine precursor is synthesized. The following workflow outlines a plausible and well-precedented route.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

The foundational THIQ structure is classically assembled via the Bischler-Napieralski reaction followed by reduction.[5]

-

Amide Formation: 3,4-Dimethoxyphenethylamine is coupled with 2-bromo-3,4-dimethoxyphenylacetic acid using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in an aprotic solvent like dichloromethane (DCM) at room temperature for 12-18 hours.

-

Bischler-Napieralski Cyclization: The resulting amide is dissolved in toluene, and phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The mixture is then refluxed for 2-4 hours to effect cyclization to the dihydroisoquinoline.

-

Reduction: After cooling, the reaction mixture is carefully quenched with ice and basified. The organic layer is separated, and the dihydroisoquinoline intermediate is reduced to the target THIQ using sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature.

Causality: This sequence is a robust and widely employed method for constructing 1-benzyl-substituted THIQs, which are the direct precursors for aporphine synthesis. The electron-donating methoxy groups facilitate the electrophilic aromatic substitution required for the cyclization step.[5]

The introduction of the C6a-C7 double bond is a critical step to impart the planar structure associated with enhanced cytotoxicity.[2]

-

Reaction Setup: The synthesized aporphine is dissolved in a suitable solvent such as ethanol or dioxane.

-

Reagent Addition: A dehydrogenating agent is added. A common and effective method involves using a stoichiometric amount of iodine (I₂) and refluxing the mixture for several hours. Alternatively, catalytic dehydrogenation using palladium on carbon (Pd/C) at high temperatures can be employed.

-

Workup and Purification: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the dehydroaporphine.

Causality: The oxidation of the aporphine core to the dehydroaporphine is thermodynamically favored due to the formation of a more extended conjugated system. Iodine is a mild oxidant suitable for this transformation.

Assuming a nor-dehydroaporphine precursor is obtained (either by starting with a primary amine or via demethylation), the final N-formylation can be achieved efficiently.

-

Reaction Setup: A mixture of the nor-dehydroaporphine (1.0 eq.) and aqueous 85% formic acid (1.2 eq.) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.[6]

-

Azeotropic Removal of Water: The mixture is heated to reflux, and the water is removed azeotropically over 4-9 hours.

-

Isolation: The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled and the solvent is evaporated under reduced pressure. The crude N-formyl product is typically of high purity and may be used without further purification.[6]

Causality: This method is highly practical as it avoids the need for anhydrous conditions or expensive reagents. The reaction is driven to completion by the removal of water, which is a byproduct of the condensation between the amine and formic acid.[6]

Biological Activity and Mechanism of Action

Direct biological testing data for this compound is not available in the public literature. However, a strong inference of its potential activity can be made by examining structurally similar compounds.

Anticipated Cytotoxic Activity

The dehydroaporphine scaffold is strongly associated with cytotoxic and anticancer properties.[2] The planar nature of the fused ring system is ideal for intercalating between the base pairs of DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis.

Caption: Inferred mechanism of cytotoxicity for dehydroaporphines.

The presence of the C6a-C7 double bond is crucial for this activity. For example, dehydrocrebanine demonstrated potent activity against promyelocytic leukemia (HL-60) cells, while its saturated analog, crebanine, was significantly less active.[7]

| Compound | Cell Line | Activity | IC₅₀ / ED₅₀ | Reference |

| Dehydrocrebanine | Promyelocytic Leukemia (HL-60) | Cytotoxic | 2.14 µg/mL | [7] |

| Stephanine | Plasmodium falciparum (3D7) | Antiplasmodial | 0.69 µM | [8] |

| Dauriporphine | MES-SA/DX5 (Uterine Sarcoma) | MDR Reversal | 0.03 µg/mL | [9] |

| Dauriporphine | HCT15 (Colon Cancer) | MDR Reversal | 0.0001 µg/mL | [9] |

Table 1: Biological Activities of Selected Aporphine and Dehydroaporphine Alkaloids

The tetramethoxy substitution pattern on the aromatic rings is expected to influence the molecule's electronic properties and its ability to interact with biological targets. Furthermore, the N-formyl group, classified as an N-aldehyde, has been noted to contribute to the wide pharmacological activity of dehydroaporphines.[2] This suggests that the target molecule is a strong candidate for possessing significant cytotoxic properties.

Other Potential Activities

The aporphine alkaloid class is known for a broad range of biological effects. It is plausible that this compound could exhibit other activities, including:

-

Antimicrobial and Antifungal Activity: Many alkaloids, including aporphines, display potent activity against various bacterial and fungal strains.[10][11]

-

Reversal of Multidrug Resistance (MDR): Some aporphines, such as dauriporphine, have shown powerful activity in reversing P-glycoprotein-mediated multidrug resistance in cancer cells, a major challenge in chemotherapy.[9]

-

Antiparasitic Activity: As seen with stephanine's antiplasmodial effects, the dehydroaporphine core may be effective against various parasites.[8]

Conclusion

While this compound remains a molecule to be fully synthesized and characterized in the laboratory, this guide establishes a strong scientific foundation for its investigation. The proposed synthetic pathway leverages robust and well-documented chemical transformations, suggesting that the compound is readily accessible for study. Based on compelling structure-activity relationship data from closely related dehydroaporphine alkaloids, it is highly probable that the target molecule will exhibit potent cytotoxic activity, warranting its consideration as a novel lead compound in anticancer drug discovery. Further investigation into its synthesis and comprehensive biological evaluation is strongly encouraged.

References

- 1. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aporphine alkaloids and their reversal activity of multidrug resistance (MDR) from the stems and rhizomes of Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: Structure, Potential Sources, and Scientific Avenues

Abstract

This technical guide provides a comprehensive overview of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine, a distinct member of the aporphine alkaloid class. While direct empirical data on the natural occurrence and biological activity of this specific compound is not presently available in published literature, this document serves as a foundational resource for researchers and drug development professionals. By leveraging established knowledge of structurally related aporphine alkaloids, this guide elucidates the compound's structure, postulates its biosynthetic origins, outlines robust methodologies for its potential isolation and characterization, and explores its predicted pharmacological significance. This guide is intended to be a catalyst for future research into this intriguing, yet understudied, molecule.

Introduction to Aporphine Alkaloids and the Subject Compound

Aporphine alkaloids represent a significant and diverse group of isoquinoline alkaloids, characterized by a tetracyclic core structure.[1] These natural products are predominantly found in the plant kingdom and have garnered considerable attention for their wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] The structural diversity within the aporphine family, arising from variations in substitution patterns on the aromatic rings and modifications of the core skeleton, gives rise to a broad range of pharmacological profiles.[1]

The subject of this guide, this compound, is a dehydroaporphine derivative. The dehydroaporphine scaffold is distinguished by a double bond at the 6a,7 position, which imparts a planar character to a portion of the molecule and can influence its interaction with biological targets. The presence of a formyl group at the 6-position is a notable feature that may modulate its reactivity and bioactivity.

Structural Elucidation

The definitive structure of this compound is cataloged in public chemical databases.[4]

Table 1: Chemical and Structural Identifiers

| Identifier | Value |

| Molecular Formula | C₂₁H₂₁NO₅ |

| IUPAC Name | 1,2,9,10-tetramethoxy-7-methyl-4,5,6,7-tetrahydro-4,6-epoxy[1][5]dioxolo[4,5-g]isoquinoline-6-carbaldehyde |

| PubChem CID | 133561642[4] |

The molecule possesses four methoxy groups at positions 1, 2, 9, and 10, which are common substitutions in this class of alkaloids and are known to influence their lipophilicity and metabolic stability. The formyl group at the 6-position introduces a reactive carbonyl moiety, which could serve as a handle for synthetic modifications or play a role in its mechanism of action.

Potential Natural Sources and Biosynthesis

While no specific plant has been identified as a source of this compound, aporphine alkaloids are frequently isolated from plant families such as Annonaceae, Lauraceae, Magnoliaceae, and Ranunculaceae.[5] It is plausible that this compound may exist in trace amounts in species known to produce other dehydroaporphine alkaloids.

Hypothetical Biosynthetic Pathway

The biosynthesis of aporphine alkaloids is understood to proceed from the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to (S)-norcoclaurine, a key benzylisoquinoline intermediate. Subsequent methylation and hydroxylation reactions lead to reticuline, a critical branch-point intermediate in the biosynthesis of numerous isoquinoline alkaloids. The formation of the aporphine core is achieved through intramolecular oxidative coupling of reticuline.

The biosynthesis of this compound can be postulated to follow this general pathway, with subsequent oxidation and formylation steps.

Caption: Hypothetical biosynthetic pathway of this compound.

Methodologies for Extraction, Isolation, and Characterization

Should a natural source of this compound be discovered, established protocols for the extraction and isolation of aporphine alkaloids can be readily adapted.[6][7]

General Extraction Protocol

-

Maceration: Dried and powdered plant material is macerated with a polar solvent, typically methanol or ethanol, to extract a broad range of metabolites.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction. The extract is acidified (e.g., with 5% HCl) to protonate the nitrogenous alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and acidic compounds. The pH of the aqueous layer is subsequently raised (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like dichloromethane or chloroform.

-

Solvent Evaporation: The organic solvent containing the crude alkaloid fraction is evaporated under reduced pressure to yield a concentrated residue.

Isolation and Purification Workflow

The crude alkaloid extract, being a complex mixture, requires chromatographic techniques for the isolation of the target compound.

Caption: General workflow for the isolation and purification of aporphine alkaloids.

Structural Characterization

Once isolated, the structure of the compound must be unequivocally confirmed using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for elucidating the carbon-hydrogen framework, and 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the formyl carbonyl and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the dehydroaporphine system.

Predicted Biological Activities and Pharmacological Potential

The pharmacological profile of this compound has not been experimentally determined. However, based on the known activities of structurally related aporphine and dehydroaporphine alkaloids, several potential biological effects can be predicted.[8][9]

Table 2: Potential Biological Activities of Aporphine Alkaloids

| Biological Activity | Description |

| Anticancer | Many aporphine alkaloids exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[1] |

| Antimicrobial | Aporphine alkaloids have shown activity against a range of bacteria and fungi.[8] |

| Anti-inflammatory | Inhibition of inflammatory mediators is a known property of some aporphine alkaloids.[9] |

| Neuroprotective | Certain aporphinoids have demonstrated protective effects in models of neurodegenerative diseases.[2] |

The presence of the formyl group could potentially enhance or modify these activities. It may participate in covalent interactions with biological macromolecules or influence the electronic properties of the aromatic system, thereby affecting receptor binding.

Future Research Directions and Conclusion

This compound represents a compelling target for natural product chemists, pharmacologists, and medicinal chemists. The immediate research priorities should be:

-

Screening of Plant Species: A targeted phytochemical screening of plants from the Annonaceae, Lauraceae, and other aporphine-rich families could lead to the discovery of a natural source for this compound.

-

Total Synthesis: The development of a robust synthetic route would provide access to the compound for comprehensive biological evaluation.

-

Pharmacological Evaluation: Once obtained, the compound should be screened against a panel of cancer cell lines and in antimicrobial, anti-inflammatory, and neuroscience-related assays to determine its bioactivity profile.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H21NO5 | CID 133561642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]

- 7. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 8. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Elusive Spectroscopic Signature of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: A Guide to Hypothetical Analysis and Future Research

Despite a comprehensive search of available scientific literature, the specific spectroscopic data (NMR, IR, and MS) for 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine remains largely undocumented in publicly accessible databases. This aporphine alkaloid, noted for its isolation from the aerial parts of Aconitum carmichaelii, presents a compelling case for further phytochemical investigation.[1] While a definitive guide on its existing spectroscopic data cannot be constructed, this document will serve as a technical framework for researchers, outlining the expected spectroscopic characteristics based on its molecular structure and providing a roadmap for its isolation, characterization, and data interpretation.

This guide is structured to provide a robust theoretical and practical foundation for researchers and drug development professionals interested in this and similar natural products. We will delve into the hypothetical spectroscopic data, grounded in the known principles of NMR, IR, and MS for aporphine alkaloids, and propose detailed experimental protocols for its definitive characterization.

Predicted Spectroscopic Profile: An Educated Hypothesis

Based on the chemical structure of this compound, we can predict the key features that would be observed in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to be complex due to the tetracyclic aporphine core and multiple methoxy groups. Key expected resonances include:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the substituted aromatic rings. The specific chemical shifts and coupling constants would be critical in confirming the substitution pattern.

-

Formyl Proton: A distinct singlet in the downfield region (δ 9.5-10.5 ppm) characteristic of an aldehyde proton.

-

Methoxy Protons: Four sharp singlets, each integrating to three protons, in the region of δ 3.5-4.0 ppm, corresponding to the four methoxy groups.

-

Aliphatic Protons: A series of multiplets in the upfield region corresponding to the protons on the non-aromatic portion of the aporphine skeleton.

¹³C NMR: The carbon NMR spectrum would provide complementary information:

-

Carbonyl Carbon: A signal in the highly deshielded region (δ 190-200 ppm) for the formyl carbon.

-

Aromatic and Olefinic Carbons: A cluster of signals in the δ 100-160 ppm range.

-

Methoxy Carbons: Four distinct signals around δ 55-65 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups:

| Predicted Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1680-1700 | C=O (Formyl group) | Stretching |

| ~2850-3000 | C-H (Aliphatic and Methoxy) | Stretching |

| ~3010-3100 | C-H (Aromatic) | Stretching |

| ~1500-1600 | C=C (Aromatic ring) | Stretching |

| ~1030-1250 | C-O (Methoxy ether) | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula (C₂₁H₂₁NO₅). The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information, likely showing losses of the formyl group (CHO), methyl groups (CH₃) from the methoxy substituents, and characteristic cleavages of the aporphine ring system.

Proposed Experimental Protocols for Spectroscopic Characterization

For researchers aiming to isolate and definitively characterize this compound, the following experimental workflows are recommended.

Isolation and Purification Workflow

Caption: Workflow for the isolation and characterization of the target alkaloid.

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Key Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Key Parameters: Spectral width of ~240 ppm, longer acquisition time and relaxation delay may be necessary due to the lower sensitivity of the ¹³C nucleus.

-

-

2D NMR Experiments: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for a neat sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Full Scan MS: Acquire data in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation pattern for structural confirmation.

-

Significance and Future Directions

The definitive spectroscopic characterization of this compound is a crucial first step towards understanding its potential biological activity. Aporphine alkaloids, as a class, exhibit a wide range of pharmacological properties, and the presence of a formyl group on this particular derivative could significantly influence its bioactivity.

Future research should focus on:

-

Isolation and Complete Spectroscopic Characterization: Following the protocols outlined above to obtain and publish the complete NMR, IR, and MS data.

-

Biological Screening: Evaluating the purified compound for various biological activities, such as anticancer, antimicrobial, or neuropharmacological effects.

-

Synthetic Studies: Developing a synthetic route to this compound and its analogs to enable more extensive structure-activity relationship (SAR) studies.

Conclusion

While the specific spectroscopic data for this compound is not currently available, this guide provides a comprehensive theoretical framework and practical protocols for its future characterization. The elucidation of its spectroscopic signature will be a valuable contribution to the field of natural product chemistry and may unveil a new lead compound for drug discovery.

References

A Technical Guide to the Structural Elucidation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

This guide provides a comprehensive overview of the methodologies and analytical considerations for determining the three-dimensional crystal structure of the aporphine alkaloid, 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and structural biology. We will delve into the procedural rationale, from synthesis and crystallization to advanced structural analysis, offering field-proven insights to ensure a robust and verifiable outcome.

Introduction: The Significance of Aporphine Alkaloids and Structural Analysis

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids found extensively throughout the plant kingdom.[1] These compounds are characterized by a rigid tetracyclic dibenzo[de,g]quinoline core and have garnered significant scientific interest due to their wide range of potent biological activities, including anticancer, anti-inflammatory, and profound effects on the central nervous system.[1][2] The specific substitution patterns on the aporphine scaffold are critical determinants of their pharmacological profiles, making precise structural characterization an indispensable step in understanding their mechanism of action and in the development of new therapeutic agents.[3]

The target of this guide, this compound, is a notable member of this family, having been isolated from natural sources such as Aconitum carmichaelii.[4] The presence of the dehydro bond at the 6a,7-position and the formyl group on the nitrogen atom introduces unique conformational constraints and potential interaction sites. Elucidating its precise three-dimensional atomic arrangement is paramount for correlating its structure with its biological function, paving the way for rational drug design and synthesis of more potent and selective analogs.

Experimental Framework: From Synthesis to Single Crystal

A definitive crystal structure begins with a pure, homogenous sample. The following sections outline the critical upstream processes required to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis and Purification

While this guide focuses on structural analysis, obtaining the target compound is the necessary prerequisite. The synthesis of dehydroaporphine alkaloids typically involves the oxidative coupling of a corresponding benzylisoquinoline precursor. For instance, a common strategy is the oxidation of non-phenolic aporphines using reagents like iodine, which can lead to the formation of the 6a,7-dehydro bond.[4]

Generalized Synthetic Workflow:

-

Precursor Synthesis: Synthesis of the corresponding N-formyl-1,2,9,10-tetramethoxyaporphine.

-

Dehydrogenation: Selective oxidation to introduce the 6a,7-double bond. Reagents such as manganese dioxide or iodine can be effective.

-

Purification: The crude product must be rigorously purified. This is typically achieved through column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate), followed by recrystallization or preparative HPLC to achieve >99% purity. The purity should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

Crystallization: The Art and Science of Growing Quality Crystals

The bottleneck in many crystallographic studies is the growth of high-quality single crystals.[3][5] This process requires screening a wide range of conditions to find the optimal parameters for the molecule to slowly precipitate from a supersaturated solution, forming a well-ordered crystalline lattice.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: This is often the simplest and first method to try. The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation, and the solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed chamber containing a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, leading to crystallization.[2]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[6]

Protocol for Crystallization Screening:

-

Solvent Selection: Test the solubility of a small amount of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).[5] Ideal solvents are those in which the compound has moderate solubility.

-

Prepare Stock Solution: Dissolve approximately 5-10 mg of the purified compound in 0.5-1.0 mL of a chosen "good" solvent.

-

Set Up Crystallization Trials:

-

Evaporation: Aliquot the solution into several small vials. Cover them with parafilm and pierce a few small holes to allow for slow evaporation.

-

Vapor Diffusion: Place a small open vial of the solution inside a larger sealed jar containing an anti-solvent.

-

-

Incubation: Store the trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

-

Monitoring: Regularly inspect the vials under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

Protocol:

-

Crystal Mounting: A selected crystal (typically 0.1-0.3 mm in size) is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[8]

-

Diffractometer Setup: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A monochromatic X-ray source, typically Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å), is used.[9] For small organic molecules, Mo radiation is often preferred.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.[10]

-

Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset by rotating the crystal through a series of angles. Data is typically collected to a resolution of at least 0.8 Å for small molecules.[11]

-

Data Integration: The raw diffraction images are processed to measure the intensity of each reflection.[8] These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution and Refinement

The goal of this stage is to convert the collected diffraction intensities into a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.[12]

Protocol:

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are lost during measurement.[13] For small molecules, this is typically solved using direct methods, which are statistical methods that can predict the phases.[7]

-

Model Building and Refinement: An initial atomic model is built from the electron density map. This model is then refined using a least-squares method, where the atomic positions, thermal parameters, and occupancies are adjusted to minimize the difference between the observed structure factors and those calculated from the model.[14] The quality of the refinement is monitored using the R-factor (residual factor), with a final R1 value below 5% indicating a good refinement for small molecules.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structure is validated using software tools like PLATON or CheckCIF to ensure that the geometry is chemically reasonable and that there are no major errors in the model.

Structural Data and Spectroscopic Correlation

The final output of a successful crystallographic analysis is a set of atomic coordinates that define the molecular structure. This data should always be corroborated by other analytical techniques.

Crystallographic Data (Hypothetical)

The following table presents a plausible set of crystallographic data for the title compound, based on typical values for aporphine alkaloids.

| Parameter | Value |

| Chemical Formula | C₂₁H₂₁NO₅ |

| Formula Weight | 367.39 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 12.115(3) |

| c (Å) | 18.234(4) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1887.9(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.291 |

| Radiation (λ) | Mo Kα (0.71073 Å) |

| Temperature (K) | 100(2) |

| Final R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.112 |

Molecular Structure Visualization

The connectivity and key structural features derived from the crystallographic analysis can be visualized.

Caption: 2D representation of the title compound's core structure.

Spectroscopic Confirmation

-

NMR Spectroscopy: ¹H and ¹³C NMR data are essential for confirming the molecular structure in solution and ensuring the crystallized material is the correct compound.[15] The chemical shifts, coupling constants, and 2D correlations (e.g., COSY, HSQC, HMBC) must be consistent with the proposed structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (molecular formula) by providing a highly accurate mass measurement.[16] Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of the aporphine core, further corroborating the structure.[1][16]

Conclusion and Broader Impact

The determination of the crystal structure of this compound provides an unambiguous, three-dimensional view of its molecular architecture. This high-resolution structural data is foundational for a deeper understanding of its chemical properties and biological activity. It enables detailed analysis of intermolecular interactions in the solid state, provides a basis for computational studies such as molecular docking with biological targets, and serves as a definitive reference for synthetic chemists. The protocols and methodologies outlined in this guide represent a robust framework for the structural elucidation of novel aporphine alkaloids and other complex natural products, thereby accelerating the pace of discovery in medicinal chemistry and drug development.

References

- 1. Characterization of aporphine alkaloids by electrospray ionization tandem mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. sptlabtech.com [sptlabtech.com]

- 4. bpasjournals.com [bpasjournals.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. academic.oup.com [academic.oup.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Structural determination of alkaloids | PPS [slideshare.net]

- 16. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Probable Mechanism of Action of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: An In-depth Technical Guide

Introduction

6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine is a member of the aporphine alkaloid class of natural products. Aporphine alkaloids are characterized by a tetracyclic aromatic core and are known to exhibit a wide array of pharmacological activities.[1][2][3] While direct experimental data on this specific substituted dehydroaporphine is limited in publicly accessible literature, its structural similarity to other well-researched dehydroaporphine and oxoaporphine alkaloids, such as liriodenine, provides a strong foundation for postulating its mechanism of action. This guide will, therefore, synthesize the current understanding of related compounds to build a scientifically-grounded hypothesis on the molecular activities of this compound, focusing on its potential as an anticancer and antimicrobial agent.

Core Structural Features and Their Mechanistic Implications

The core structure of an aporphine alkaloid is a dibenzo[de,g]quinoline ring system. The "dehydro" designation in this compound indicates a double bond involving the 7-position, contributing to a more planar aromatic system. This planarity is a critical determinant of the primary proposed mechanism of action for many aporphine alkaloids: DNA intercalation .

The formyl group at the 6-position is an electron-withdrawing group, which can influence the electronic distribution of the aromatic system and its interaction with biological macromolecules. The four methoxy groups at positions 1, 2, 9, and 10 are electron-donating and can affect the compound's solubility, metabolic stability, and binding affinity to its molecular targets.

Anticipated Primary Mechanism of Action: Anticancer Activity

Based on extensive research on related oxoaporphine alkaloids like liriodenine, the primary anticancer mechanism of this compound is likely multifactorial, revolving around the disruption of DNA replication and the induction of programmed cell death (apoptosis).[1][4][5]

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of dehydroaporphine alkaloids allows them to insert between the base pairs of the DNA double helix.[4] This intercalation can lead to several downstream cytotoxic effects:

-

Inhibition of DNA Replication and Transcription: By physically distorting the DNA structure, the compound can obstruct the action of DNA and RNA polymerases, thereby halting cell proliferation.

-

Inhibition of Topoisomerase Enzymes: Topoisomerases are crucial enzymes that resolve DNA supercoiling during replication and transcription. Many oxoaporphine alkaloids are known inhibitors of topoisomerase I or II.[4] Liriodenine, for instance, has been shown to inhibit topoisomerase II.[1][4] It is highly probable that this compound also functions as a topoisomerase inhibitor.

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

A standard method to evaluate topoisomerase I inhibition involves the following steps:

-

Reaction Mixture Preparation: A reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), human DNA Topoisomerase I, and varying concentrations of the test compound (this compound) is prepared. A known topoisomerase I inhibitor, such as camptothecin, is used as a positive control.[4]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA bands are visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I is observed as a dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Induction of Apoptosis

Beyond direct DNA interaction, aporphine alkaloids can trigger apoptosis through intrinsic and extrinsic pathways. Liriodenine is known to induce apoptosis by activating caspase-3 and caspase-9.[5] This suggests the involvement of the mitochondrial (intrinsic) pathway.

The proposed apoptotic signaling pathway for this compound is as follows:

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Potential Secondary Mechanisms of Action

Antimicrobial Activity

Liriodenine and related oxoaporphine alkaloids have demonstrated antibacterial and antifungal properties.[6] The mechanism is likely related to the disruption of cell membrane integrity or inhibition of essential microbial enzymes. The lipophilic nature of the tetracyclic core and the presence of methoxy groups would facilitate passage through microbial cell walls and membranes.

Antiplatelet Activity

Certain 7-dehydroaporphine alkaloids have been shown to inhibit platelet aggregation induced by various factors like collagen and arachidonic acid.[7] This suggests a potential interaction with signaling pathways involved in platelet activation, although the precise molecular targets are not fully elucidated.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the cytotoxic activities of Liriodenine, a closely related oxoaporphine alkaloid, against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P-388 | Leukemia | 9.60 | [5] |

| KB | Oral Epidermoid Carcinoma | 11.02 | [5] |

| HT-29 | Colorectal Adenocarcinoma | 10.62 | [5] |

| MCF-7 | Breast Adenocarcinoma | 9.20 | [5] |

| A549 | Lung Carcinoma | 8.07 | [5] |

| HCT-8 | Ileocecal Adenocarcinoma | 2.6 | [8] |

| L-1210 | Lymphocytic Leukemia | 8.5 | [8] |

It is plausible that this compound would exhibit cytotoxic activity in a similar micromolar range.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is yet to be established, a strong hypothesis can be formulated based on its structural congeners. The primary mechanism is likely centered on its anticancer properties, driven by DNA intercalation, topoisomerase inhibition, and the induction of apoptosis. Secondary activities may include antimicrobial and antiplatelet effects.

Future research should focus on validating these proposed mechanisms through a series of targeted in vitro and in vivo studies. Key experiments would include:

-

Cytotoxicity screening against a panel of cancer cell lines.

-

DNA binding studies using techniques like UV-visible spectroscopy and circular dichroism.

-

Topoisomerase I and II inhibition assays.

-

Apoptosis assays such as Annexin V/PI staining and Western blot analysis for key apoptotic proteins (caspases, Bcl-2 family).

-

Antimicrobial susceptibility testing.

Such studies will be crucial to fully elucidate the pharmacological profile of this compound and to determine its potential for further development as a therapeutic agent.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antibacterial and antifungal activity of liriodenine and related oxoaporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new 7-dehydroaporphine alkaloids and antiplatelet action aporphines from the leaves of Annona purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Aporphine Alkaloids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine alkaloids constitute the second largest group of isoquinoline alkaloids, characterized by a tetracyclic dibenzo[de,g]quinoline core.[1][2] These natural products, found across numerous plant families, exhibit a wide spectrum of significant pharmacological activities, including anticancer, antiviral, and neuroprotective properties, making them compelling targets for drug discovery and development.[3][4] This technical guide provides a comprehensive exploration of the aporphine alkaloid biosynthetic pathway, grounded in current scientific understanding. We will dissect the molecular journey from primary metabolism precursors to the formation of the pivotal branch-point intermediate, (S)-reticuline, detail the critical enzymatic step of oxidative phenol coupling that forges the characteristic aporphine scaffold, and explore the subsequent tailoring reactions that generate the vast structural diversity observed in nature. This document integrates mechanistic insights, detailed experimental methodologies, and quantitative data to serve as an authoritative resource for professionals in the field.

The Foundational Pathway: Assembly of the Benzylisoquinoline Core

The biosynthesis of all aporphine alkaloids begins on the well-established benzylisoquinoline alkaloid (BIA) pathway, which originates from the aromatic amino acid L-tyrosine.[3] This initial sequence of reactions constructs (S)-reticuline, the universal precursor and critical branch-point intermediate for a vast array of BIA structural classes, including morphinans, protoberberines, and the aporphines.[3][5]

The key steps leading to (S)-reticuline are as follows:

-

Precursor Formation: L-tyrosine is converted into two primary building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Pictet-Spengler Condensation: The first committed step is the stereospecific condensation of dopamine and 4-HPAA, catalyzed by Norcoclaurine Synthase (NCS) , to yield (S)-norcoclaurine. This reaction establishes the fundamental C-N framework of the benzylisoquinoline skeleton.[3][6]

-

Stepwise Modification: A series of sequential enzymatic modifications convert (S)-norcoclaurine into (S)-reticuline. This involves:

-

An O-methylation at the 6-hydroxyl group, catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) .

-

An N-methylation of the secondary amine, catalyzed by Coclaurine N-methyltransferase (CNMT) .

-

A critical hydroxylation at the 3' position, catalyzed by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (CYP80B1) .

-

A final O-methylation at the 4'-hydroxyl group, catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) .

-

The resulting molecule, (S)-reticuline, is poised for the divergent cyclization reactions that define the various BIA families.

The Pivotal Step: Intramolecular Oxidative Coupling

The defining transformation in aporphine alkaloid biosynthesis is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction forges the fourth ring of the tetracyclic aporphine core. This crucial oxidative cyclization is catalyzed by a specific subfamily of cytochrome P450 enzymes, CYP80G .[3][7]

The regioselectivity of this coupling event is a key determinant of the final alkaloid structure. The reaction proceeds via the formation of a diradical intermediate, which allows for cyclization between different positions on the two aromatic rings of the reticuline molecule.[2] Two primary modes of coupling are observed:

-

ortho-ortho coupling (8–2'): This coupling pattern links carbon 8 of the isoquinoline ring to carbon 2' of the benzyl ring. This is the more challenging cyclization to achieve synthetically and is known to be facilitated in nature by the P450 enzyme CYP80G2 , forming (S)-corytuberine.[4]

-

ortho-para coupling (8–6'): This coupling connects carbon 8 to carbon 6' of the benzyl ring, leading to the formation of (S)-isoboldine.[4]

The specific CYP80G enzyme present in a given plant species dictates which aporphine scaffold is produced, highlighting the enzyme's role as a critical control point for metabolic diversification.[3][7]

Structural Diversification and Key Enzyme Families

Following the formation of the foundational aporphine scaffold (e.g., corytuberine), a suite of "tailoring" enzymes introduces further structural modifications. These reactions, including methylations, demethylations, and hydroxylations, are responsible for the vast chemical diversity observed among the hundreds of known aporphine alkaloids.[1][3]

N-Methyltransferases (NMTs)

N-methylation is a common modification that converts the tertiary amine of the initial aporphine scaffold into a quaternary amine.[8][9] For example, the quaternary aporphine alkaloid magnoflorine is synthesized from (S)-corytuberine. This reaction is catalyzed by Reticuline N-methyltransferase (RNMT) , an enzyme that, despite its name, shows a preference for aporphine substrates like (S)-corytuberine in addition to (S)-reticuline.[8][9] Virus-induced gene silencing of RNMT in opium poppy led to a significant decrease in magnoflorine and a corresponding increase in its precursor, corytuberine, confirming the enzyme's physiological role.[8]

Berberine Bridge Enzyme (BBE)-Like Oxidases

While the berberine bridge enzyme (BBE) itself catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, the precursor to protoberberine alkaloids, it is the namesake of a large superfamily of FAD-linked oxidases.[10][11][12] These BBE-like enzymes are crucial for generating intricate pharmacophores in natural product biosynthesis by catalyzing a wide range of reactions, including the formation of novel C-C, C-O, or C-N bonds.[11][13] Their mechanism often involves the generation of transient iminium cations that can undergo further derivatization.[13] While not directly forming the aporphine core from reticuline, related BBE-like oxidases participate in the broader BIA network and represent a key enzymatic tool used by plants for structural diversification.[10][14]

Regulation of Aporphine Alkaloid Biosynthesis

The production of aporphine alkaloids is a tightly controlled process, often induced as a defense response to environmental or developmental cues. The jasmonate signaling pathway is a central regulator.[3]

-

Signal Perception: In the presence of the bioactive hormone jasmonoyl-isoleucine (JA-Ile), the F-box protein COI1 targets JAZ (JASMONATE ZIM-domain) repressor proteins for degradation.

-

Transcriptional Activation: The degradation of JAZ repressors liberates transcription factors, such as members of the WRKY family.

-

Gene Expression: These activated WRKY transcription factors bind to specific W-box elements in the promoters of BIA pathway genes, including those encoding CYP80G enzymes, upregulating their expression and boosting alkaloid production.[3]

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 11. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Figure 1 from Characterization and Mechanism of the Berberine Bridge Enzyme, a Covalently Flavinylated Oxidase of Benzophenanthridine Alkaloid Biosynthesis in Plants (*) | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cytotoxicity of 6a,7-Dehydroaporphine Derivatives

This guide provides a comprehensive technical overview of the cytotoxic properties of 6a,7-dehydroaporphine derivatives, a significant subclass of aporphine alkaloids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, outlines detailed experimental protocols for assessing cytotoxicity, and explores the structure-activity relationships and mechanisms of action that underpin the therapeutic potential of these compounds.

Introduction: The Aporphine Alkaloid Scaffold and the Significance of the 6a,7-Dehydro Bridge

Aporphine alkaloids, a major group of isoquinoline alkaloids, are ubiquitously found in various plant families and are recognized for their diverse and potent biological activities.[1][2] Their rigid tetracyclic core has served as a privileged scaffold in the discovery of novel therapeutic agents. A unique and intriguing modification of this core is the presence of a double bond between positions 6a and 7, giving rise to the 6a,7-dehydroaporphine derivatives. This structural feature imparts a planar conformation to a portion of the molecule, which can significantly influence its interaction with biological targets and, consequently, its cytotoxic profile.

The exploration of natural products for anticancer drug discovery remains a pivotal area of research. Aporphine alkaloids, in general, have demonstrated a spectrum of anticancer activities, including the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with DNA.[3] This guide will delve into the specific cytotoxic characteristics of the 6a,7-dehydroaporphine subclass, providing a foundational understanding for their further investigation as potential chemotherapeutic agents.

Synthesis and Chemical Characteristics

The unique 6a,7-dehydroaporphine core can be accessed through various synthetic routes. A notable approach involves a metal-catalyzed cycloisomerization reaction. For instance, the total synthesis of O-methyl-dehydroisopiline, a prototype of this class, has been achieved using an Indium(III) chloride-mediated cycloisomerization to form the key phenanthrene intermediate. This is followed by an intramolecular amination to construct the final heterocyclic ring system. The enamine-like character of the 6a,7-double bond in these derivatives makes the 7-position susceptible to activation, allowing for further chemical modifications.

The planarity introduced by the 6a,7-double bond, along with the nature and position of substituents on the aromatic rings, are critical determinants of the molecule's physicochemical properties and biological activity. These structural nuances will be further explored in the context of their structure-activity relationships.

Methodologies for Assessing Cytotoxicity

A thorough evaluation of the cytotoxic potential of 6a,7-dehydroaporphine derivatives necessitates a panel of robust and validated in vitro assays. The choice of assays should be guided by the need to not only quantify cell death but also to elucidate the underlying mechanisms.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for the initial screening of cytotoxic compounds. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6a,7-dehydroaporphine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for MTT-based cytotoxicity assessment.

Elucidating the Mechanism of Cell Death

To understand how these compounds induce cytotoxicity, further assays are crucial. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the 6a,7-dehydroaporphine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[6] Fluorometric or colorimetric assays are available that use a specific peptide substrate for the caspase of interest, which, when cleaved, releases a fluorescent or colored molecule.[7]

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Lysis: Treat cells with the test compound, and then lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC) to the cell lysate.[8]

-

Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the caspase-3/7 activity.

Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe to measure intracellular ROS levels.[9] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[10]

Experimental Protocol: Intracellular ROS Detection

-

Cell Loading: Incubate cells with DCFH-DA for 30-60 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Compound Treatment: Treat the cells with the 6a,7-dehydroaporphine derivative.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Cytotoxic Activity and Structure-Activity Relationships (SAR)

While the literature on the cytotoxicity of 6a,7-dehydroaporphine derivatives is not as extensive as for other aporphine subclasses, some key findings provide valuable insights. For example, dehydrostephalagine, a 6a,7-dehydroaporphine alkaloid, has been isolated from Stephania dinklagei. Liriodenine, an oxoaporphine which can be considered related to the dehydroaporphine structure due to its planar aromatic B-ring, exhibits strong cytotoxic activity.[9]

The general SAR for aporphine alkaloids suggests that the substitution pattern on the aromatic rings significantly influences cytotoxicity. For instance, the presence of hydroxyl groups can enhance activity. The isoquinoline moiety is also considered important for the cytotoxic effects of these compounds. Further research is needed to systematically evaluate the impact of various substituents on the 6a,7-dehydroaporphine scaffold to establish a clear SAR.

Mechanisms of Cytotoxic Action

The cytotoxic effects of 6a,7-dehydroaporphine derivatives are believed to be mediated through multiple mechanisms, largely mirroring those of other aporphine alkaloids.

Induction of Apoptosis

As evidenced by Annexin V staining and caspase activation assays, the induction of apoptosis is a primary mechanism of cell death for many aporphine alkaloids. This process involves a cascade of molecular events leading to characteristic morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of ROS is another key mechanism.[3] Elevated ROS levels can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

DNA Interaction and Topoisomerase Inhibition

The planar nature of the 6a,7-dehydroaporphine core suggests a potential for intercalation with DNA, thereby interfering with DNA replication and transcription. Additionally, some aporphine alkaloids have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.

The interplay of these mechanisms likely contributes to the overall cytotoxic profile of 6a,7-dehydroaporphine derivatives.

Caption: Proposed mechanisms of cytotoxicity for 6a,7-dehydroaporphine derivatives.

Conclusion and Future Directions

The 6a,7-dehydroaporphine derivatives represent a promising, yet relatively underexplored, class of cytotoxic compounds. Their unique structural features and potent biological activities warrant further investigation. Future research should focus on:

-

Synthesis of diverse libraries: A systematic synthesis of analogues with varied substitution patterns is needed to establish a comprehensive structure-activity relationship.

-

In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.

-

In vivo evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety.

This guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring the full therapeutic potential of 6a,7-dehydroaporphine derivatives in the fight against cancer.

References

- 1. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

"in vitro studies of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine"

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine

Introduction: Scrutinizing a Novel Aporphine Alkaloid

This compound is an aporphine alkaloid, a class of naturally derived compounds known for a wide spectrum of biological activities.[1] Aporphine alkaloids are isoquinoline alkaloids characterized by a tetracyclic core and are found throughout the plant kingdom.[2] This class, which includes proaporphines, oxoaporphines, and dehydroaporphines, has garnered significant scientific interest. Over 500 distinct aporphine alkaloids have been isolated, many of which demonstrate potent cytotoxic activities against various cancer cell lines, making them attractive scaffolds for anticancer drug development.[3][4][5] Beyond oncology, aporphines have been shown to interact with key central nervous system (CNS) targets, including serotonin and adrenergic receptors, suggesting potential applications in treating neurological and psychiatric disorders.[6][7]

Given that this compound is a novel entity, a systematic and robust in vitro evaluation is the foundational step to elucidating its pharmacological profile. This guide provides a comprehensive framework for researchers and drug development professionals to conduct this initial investigation. The methodologies detailed herein are designed not only to identify biological activity but also to provide early insights into the mechanism of action and potential safety liabilities. We will proceed from initial physicochemical characterization through broad cytotoxicity screening, mechanistic assays, and specific target interaction studies.

Phase 1: Foundational Physicochemical & Stability Analysis

Before commencing any biological assays, it is critical to understand the fundamental physicochemical properties of the test compound. These parameters dictate its behavior in aqueous assay buffers, influence its ability to cross cellular membranes, and can predict potential liabilities such as non-specific binding or poor solubility.

Rationale: An accurate understanding of solubility is paramount to prevent compound precipitation in assay wells, which is a common source of artifacts. Lipophilicity (measured as LogD at physiological pH) and Polar Surface Area (PSA) are key predictors of membrane permeability and potential for promiscuous off-target binding.[8]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in In Vitro Assays |

|---|---|---|

| Molecular Weight | 353.38 g/mol | Adherence to drug-likeness principles (e.g., Lipinski's Rule of 5). |

| cLogP | 2.8 - 3.5 | Moderate lipophilicity suggests potential for good membrane permeability. |

| TPSA | 65-75 Ų | Influences membrane transport and potential for CNS penetration.[8] |

| pKa (most basic) | 6.5 - 7.5 | Determines ionization state at physiological pH, affecting solubility and target interaction. |

| Aqueous Solubility | Low | Requires careful selection of solvent (e.g., DMSO) and final assay concentration. |

Note: Values are estimates based on the chemical structure and may need to be experimentally verified.

Experimental Protocol: Kinetic Solubility Assay A standard nephelometric or UV-based solubility assay should be performed. Briefly, a high-concentration stock solution in DMSO is serially diluted into an aqueous buffer (e.g., PBS, pH 7.4). The solution is monitored over time for the appearance of precipitate, allowing for the determination of the thermodynamic and kinetic solubility limits. This data is crucial for defining the maximum reliable concentration for subsequent biological assays.

Phase 2: Primary Screening - Cytotoxicity Profiling

The most widely reported activity for aporphine alkaloids is cytotoxicity, making this the logical starting point for screening.[4][5] The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[5][9]

Causality Behind Experimental Choices: A panel of cell lines should be strategically chosen to provide a breadth of information. This typically includes representatives from different cancer types (e.g., A-549 for lung, HeLa for cervical, K-562 for leukemia, MDA-MB-231 for breast) and, critically, a non-cancerous cell line (e.g., NIH/3T3 mouse fibroblast or human dermal fibroblasts) to provide an early indication of selectivity.[10] A compound that is highly potent against cancer cells but significantly less so against normal cells is of greater therapeutic interest.

Experimental Protocol: MTT Cell Viability Assay [9][11]

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1-3 x 10⁵ cells/mL) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[11]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of the wells at ~570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| A-549 | Human Lung Carcinoma | 5.2 ± 0.6 |

| HeLa | Human Cervical Carcinoma | 8.1 ± 1.1 |

| K-562 | Human Myelogenous Leukemia | 3.5 ± 0.4 |

| NIH/3T3 | Mouse Embryo Fibroblast | > 50 |

| Doxorubicin | Positive Control (HeLa) | 0.8 ± 0.1 |

Phase 3: Mechanistic Elucidation Assays

Should the primary screen reveal significant cytotoxic activity, the next logical step is to investigate the potential mechanism of action. For aporphine alkaloids, two commonly implicated mechanisms are the inhibition of DNA topoisomerases and direct intercalation with DNA.[4][12]

Topoisomerase I Inhibition Assay